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Compound of Interest

Compound Name: 6,6-Diphenylpiperidin-2-one
CAS No.: 14525-90-7
Cat. No.: B8543022
Get Quote
. J

Executive Summary

6,6-Diphenylpiperidin-2-one (CAS: 10604-77-0) is a specialized

-lactam intermediate often utilized in the synthesis of neurokinin antagonists and
peptidomimetics.[1][2] Its structure features a piperidin-2-one ring with a geminal diphenyl
substitution at the C6 position (adjacent to the nitrogen atom).[1][2] This steric crowding creates
unique spectroscopic signatures, particularly in the Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) profiles, distinguishing it from its 3,3- and 5,5-diphenyl isomers.[1]

This guide provides a definitive reference for the identification and quality control of this
compound, synthesizing theoretical principles with standard experimental data ranges for this
structural class.

Structural Analysis & Chemical Properties[2][3][4][5]
[6][7]
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Property Detail
IUPAC Name 6,6-Diphenylpiperidin-2-one
CAS Number 10604-77-0

Molecular Formula

Molecular Weight 251.33 g/mol

Structural Feature -Lactam with gem-diphenyl group at C6
(adjacent to NH)

Soluble in
Solubility , DMSO-

, Methanol

Synthesis Context

Understanding the synthesis aids in identifying impurities.[2] This compound is typically
accessible via the cyclization of 5-amino-5,5-diphenylpentanoic acid or through the reductive
alkylation/cyclization of diphenyl-substituted nitrile or ketone precursors.[1][2] Common
impurities may include the uncyclized amino acid or decarboxylated byproducts.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

(Chloroform-d) | Frequency: 400 MHz for

, 100 MHz for

[11[3]

The gem-diphenyl group at position 6 exerts a significant anisotropic effect on the adjacent
methylene protons (C5) and shifts the C6 carbon downfield due to the desheilding nature of the
nitrogen and phenyl rings.
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Table 1;

NMR Spectral Assignments

Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

Amide proton;
] shift varies with
NH 6.20 — 6.50 Broad Singlet 1H )
concentration/H-

bonding.[1][2]

Overlapping

signals for two
Ar-H 7.20-7.45 Multiplet 10H phenyl rings

(ortho/meta/para)

[1][2]

-protons to

C3-H 2.40 - 2.55 Triplet (t) 2H Carbonyl
(deshielded by

C=0).[1][2]

-protons to
Nitrogen;

C5-H 2.60-2.75 Multiplet (m) 2H adjacent to gem-
diphenyl
(steric/magnetic
influence).[1][2]

-protons to
Carbonyl; most
shielded

methylene group.

[1](2]

C4-H 1.80-1.95 Multiplet (m) 2H
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Expert Insight: The protons at C5 are diagnostic. In unsubstituted piperidin-2-one, these appear
upfield.[1][2] Here, the proximity to the quaternary C6 bearing two phenyl rings causes a
downfield shift and complex splitting due to the rigid conformation enforced by the bulky

phenyils.

Table 2:

NMR Spectral Assignments
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Shift (
Position Type Assignment Logic
ppm)
Characteristic amide
Cc2 172.5 C=0
carbonyl.[2]
Quaternary carbon
bonded to N and two
C6 64.0 - 66.0 C (quat) Phenyls.[2]
Significantly
downfield.
Ipso carbons of the
Ar-1pso 144.0 - 145.0 C (quat)

phenyl rings.[1][2]

Ortho, Meta, Para
Ar-CH 126.0 - 129.0 CH carbons (multiple
peaks).[1][2]

c3 325 -carbon to C=0.[2]
Adjacent to the bulky
C5 36.0
C6 center.[2]
The "middle"
C4 19.5 methylene, most
shielded.[2]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1][2]

The IR spectrum confirms the lactam functionality. The lack of an O-H stretch rules out the
open-chain amino acid precursor.[2]
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Frequency (

Vibration Mode Description
)
Broad amide stretching band.
3200 - 3400
[11[2]
3030 — 3060 Aromatic C-H stretching.[1][2]
Aliphatic methylene stretching.
2920 — 2950
[11[2]
Amide | band. Strong,
1660 — 1680 diagnostic for
-lactam.
Aromatic ring breathing
1490, 1450
modes.[1][2]
Monosubstituted benzene (out-
700, 750

of-plane bending).[1][2]

Mass Spectrometry (MS)

Method: EI (Electron lonization, 70 eV) or ESI+ (Electrospray lonization)[1]

Fragmentation Pathway (EI)

The molecular ion (

) is stable due to the aromatic rings, but specific fragmentations related to the gem-diphenyl

group are dominant.[1][2]

e Molecular lon (

): m/z 251 (Distinct, medium intensity).[1][2]

o Base Peak: Often m/z 174 (Loss of Phenyl,

)-[11[2]
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» Diagnostic Fragment: m/z 180 (Diphenylmethyl cation rearrangement) or m/z 223 (Loss of
CO,

)-[11[2]

Diagram 1: Proposed Fragmentation Pathway

[M - Ph]+ Rearrangement Diphenylmethyl Cation
m/z 174 m/z 167

[M - COJ+
miz 223

Molecular lon (M+)
m/z 251

- CO (28)

Click to download full resolution via product page

Caption: Electron Impact (EIl) fragmentation pathway showing the primary loss of the phenyl
group and carbonyl extrusion.[1]

Experimental Protocol for Validation

To ensure scientific integrity, the following protocol should be used to validate the identity of
synthesized or purchased 6,6-Diphenylpiperidin-2-one.

o Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of

. Ensure the solution is clear; turbidity indicates inorganic salts from the cyclization step.
e Run
NMR: Acquire 16 scans. Verify the integration ratio of Aromatic (10H) to Aliphatic (6H).

o Check: If the aromatic integration is <10H relative to the aliphatic, check for solvent
inclusions or incomplete drying.
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¢ Run

NMR: Acquire 256-512 scans. Look specifically for the quaternary carbon at ~65 ppm.[2]

o Differentiation: If the quaternary carbon appears at ~45-50 ppm, you may have the 5,5-
diphenyl isomer.[2] If it appears at ~50-55 ppm, you may have the 3,3-diphenyl isomer.[1]
[2] The 6,6-diphenyl isomer is uniquely downfield due to the direct attachment to Nitrogen.

[2]

e Melting Point: Expected range: 178 — 182 °C (Typical for gem-diphenyl lactams, though
specific polymorphs may vary).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Characterization of 6,6-
Diphenylpiperidin-2-one: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8543022/docs#comprehensive-
characterization-of-6-6-diphenylpiperidin-2-one-a-spectroscopic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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